4-[(3S,4S)-1-(cyclobutanecarbonyl)-4-hydroxypyrrolidin-3-yl]-1-phenylpiperazin-2-one
Overview
Description
4-[(3S,4S)-1-(cyclobutanecarbonyl)-4-hydroxypyrrolidin-3-yl]-1-phenylpiperazin-2-one is a complex organic compound that features a unique combination of functional groups, including a cyclobutanecarbonyl group, a hydroxypyrrolidinyl group, and a phenylpiperazinone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3S,4S)-1-(cyclobutanecarbonyl)-4-hydroxypyrrolidin-3-yl]-1-phenylpiperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclobutanecarbonyl intermediate: This step involves the reaction of cyclobutanecarbonyl chloride with a suitable nucleophile to form the cyclobutanecarbonyl intermediate.
Synthesis of the hydroxypyrrolidinyl intermediate: This step involves the formation of the hydroxypyrrolidinyl group through a series of reactions, including cyclization and hydroxylation.
Coupling of intermediates: The final step involves the coupling of the cyclobutanecarbonyl intermediate with the hydroxypyrrolidinyl intermediate and the phenylpiperazinone moiety under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3S,4S)-1-(cyclobutanecarbonyl)-4-hydroxypyrrolidin-3-yl]-1-phenylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(3S,4S)-1-(cyclobutanecarbonyl)-4-hydroxypyrrolidin-3-yl]-1-phenylpiperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3S,4S)-1-(cyclobutanecarbonyl)-4-hydroxypyrrolidin-3-yl]-1-phenylpiperazin-2-one involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3S,4S)-1-(cyclopropanecarbonyl)-4-hydroxypyrrolidin-3-yl]-1-phenylpiperazin-2-one
- 4-[(3S,4S)-1-(cyclohexanecarbonyl)-4-hydroxypyrrolidin-3-yl]-1-phenylpiperazin-2-one
- 4-[(3S,4S)-1-(phenylacetyl)-4-hydroxypyrrolidin-3-yl]-1-phenylpiperazin-2-one
Uniqueness
The uniqueness of 4-[(3S,4S)-1-(cyclobutanecarbonyl)-4-hydroxypyrrolidin-3-yl]-1-phenylpiperazin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(3S,4S)-1-(cyclobutanecarbonyl)-4-hydroxypyrrolidin-3-yl]-1-phenylpiperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-17-12-21(19(25)14-5-4-6-14)11-16(17)20-9-10-22(18(24)13-20)15-7-2-1-3-8-15/h1-3,7-8,14,16-17,23H,4-6,9-13H2/t16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLUWZOADBYQIB-IRXDYDNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C(C2)O)N3CCN(C(=O)C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2C[C@@H]([C@H](C2)O)N3CCN(C(=O)C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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